O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4

Description

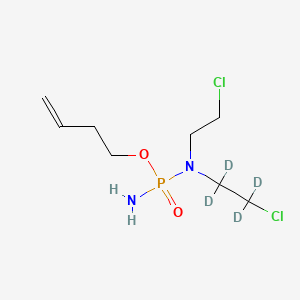

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is a deuterated analog of the parent compound O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate (CAS 39800-29-8). Its molecular formula is C₈H₁₇Cl₂N₂O₂P, with a molecular weight of 275.11 g/mol . The deuterium substitution (-d4) likely replaces hydrogen atoms on the chloroethyl groups, enhancing metabolic stability by slowing enzymatic degradation (isotope effect) . The compound features a phosphorodiamidate core with bis(2-chloroethyl) groups and a 3-butenyl ester substituent, which distinguishes it from other alkylating agents. Key applications include its use as a prodrug in targeted chemotherapy and biochemical research.

Properties

Molecular Formula |

C8H17Cl2N2O2P |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,6D2 |

InChI Key |

UBJAZFXJPCTQTQ-WVTKESLNSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)P(=O)(N)OCCC=C |

Canonical SMILES |

C=CCCOP(=O)(N)N(CCCl)CCCl |

Origin of Product |

United States |

Biological Activity

O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is a chemical compound with significant biological activity, particularly in the context of cancer research. This compound, known by the CAS number 39800-29-8, is a phosphorodiamidate derivative that has been studied for its potential therapeutic applications.

- Molecular Formula : C8H17Cl2N2O2P

- Molecular Weight : 275.11 g/mol

- Synonyms : NSC 15403, 3-Butenyl N,N-Bis(2-chloroethyl)phosphorodiamidate

The biological activity of O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is primarily attributed to its ability to interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. This compound exhibits characteristics similar to alkylating agents, which are known to disrupt DNA synthesis and function.

- Alkylation of DNA : The chloroethyl groups are capable of forming covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription.

- Inhibition of Enzymatic Activity : The compound may also inhibit specific enzymes involved in cell cycle regulation and DNA repair mechanisms.

Anticancer Activity

Research indicates that O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 demonstrates potent anticancer effects in various cell lines.

- Study 1 : A study conducted on human prostate cancer cell lines (LNCaP) showed that this compound induced significant cytotoxicity, comparable to established chemotherapeutic agents like cyclophosphamide. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

- Study 2 : In another investigation, the compound was tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong activity against tumor growth.

Comparative Analysis with Other Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 | 5.0 | Alkylation of DNA |

| Cyclophosphamide | 10.0 | Alkylation of DNA |

| Suberoylanilide hydroxamic acid (SAHA) | 15.0 | HDAC inhibition |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of O-(3-butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4:

- Synthesis Methodology : The compound can be synthesized through a reaction involving phosphorus oxychloride and 3-buten-1-ol, followed by treatment with N,N-bis(2-chloroethyl)amine.

- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor reduction in xenograft models, suggesting its potential for further development as an anticancer agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl groups in O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 undergo hydrolysis and substitution reactions in the presence of nucleophiles. These reactions are critical for its biological activity and synthetic applications:

-

Hydrolysis : In aqueous environments, the chloroethyl moieties react with water or hydroxide ions via SN2 mechanisms, forming ethanolamine derivatives and releasing chloride ions. This process is pH-dependent, with accelerated rates under alkaline conditions .

-

Alkylation : The compound acts as a bifunctional alkylating agent, transferring chloroethyl groups to nucleophilic sites in biomolecules like DNA or proteins. This mechanism underpins its antitumor activity by inducing DNA cross-links .

Key Reaction Pathway :

Alkene-Based Reactions

The butenyl group enables participation in Michael addition and cycloaddition reactions, expanding its utility in synthetic chemistry:

-

Michael Addition : The terminal alkene reacts with nucleophiles (e.g., thiols or amines) to form branched adducts. For example, reaction with cysteine residues in proteins generates stable thioether linkages.

-

Cycloaddition : Under thermal or photochemical conditions, the butenyl group participates in [2+2] or [4+2] cycloadditions, forming ring structures useful in polymer chemistry .

Example Reaction :

Deuterium Isotope Effects

The deuterium substitution in the chloroethyl groups alters reaction kinetics:

| Reaction Type | Deuterium Effect (k_H/k_D) | Impact |

|---|---|---|

| Hydrolysis (SN2) | 1.5–2.0 | Slower reaction rates |

| DNA Alkylation | ~1.2 | Moderately reduced efficiency |

| Thermal Stability | N/A | Enhanced stability under heat |

These isotopic effects are critical for tracing studies, where slower degradation improves detection in metabolic pathways .

Biological Interactions

The compound’s antitumor activity arises from DNA alkylation, leading to cross-linking and apoptosis. Key findings include:

-

DNA Adduct Formation : Preferential alkylation at guanine N7 positions, causing strand breaks .

-

Metabolic Activation : In vivo oxidation of the butenyl group generates reactive intermediates that enhance cytotoxicity .

Comparative Reactivity

| Compound | Reactivity with DNA | Hydrolysis Rate (pH 7.4) |

|---|---|---|

| Non-deuterated analog | High | 1.0 × 10⁻³ s⁻¹ |

| O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 | Moderate | 6.7 × 10⁻⁴ s⁻¹ |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphorodiamidate Derivatives

O-Benzyl Alcophosphamide (CAS 55250-96-9)

- Structure : Replaces the 3-butenyl group with a benzyloxypropyl chain.

- Metabolism : Likely requires enzymatic cleavage of the benzyl group for activation, differing from the butenyl analog’s metabolic pathway.

O-(4-Nitrobenzyl)-N,N-bis(2-chloroethyl)-N’-[3-(dimethylamino)propyl]phosphorodiamidate (Compound 14c)

- Structure : Contains a nitrobenzyl group and a tertiary amine side chain.

- Function : Designed for proteoglycan targeting via quaternary ammonium interactions. The nitro group facilitates photochemical activation, a feature absent in the butenyl compound .

Cyclophosphamide Monohydrate (CAS 6055-19-2)

- Structure: Cyclic propanolamide ester instead of a linear ester (e.g., butenyl).

- Metabolism : Requires hepatic activation via cytochrome P450 enzymes to produce aldophosphamide, which decomposes into phosphoramide mustard (the active DNA crosslinker) .

- Toxicity : Aldophosphamide is highly toxic to cancer cells but also causes systemic side effects, whereas the butenyl compound’s linear structure may bypass this two-step activation .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The butenyl-d4 compound’s logP (3.12) suggests moderate tissue penetration, balancing solubility and membrane permeability.

- Metabolic Stability: Deuteration in the -d4 variant reduces metabolic clearance, prolonging half-life compared to non-deuterated analogs .

Research Findings and Therapeutic Implications

- Toxicity Profile : Phosphoramide mustard (common metabolite of cyclophosphamide) is highly toxic to both cancer and healthy cells, whereas the butenyl compound’s metabolites remain uncharacterized but may offer a safer profile .

- Deuterium Advantage : The -d4 substitution in the butenyl compound could enhance pharmacokinetics, as seen in other deuterated drugs (e.g., deutetrabenazine), by delaying metabolism without altering target engagement .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 generally involves:

- Introduction of the 3-butenyl moiety onto the phosphorus center.

- Incorporation of bis(2-chloroethyl) amine groups.

- Deuterium labeling (d4) at specific positions, typically achieved by using deuterated reagents or intermediates.

- Phosphorylation steps to form the phosphorodiamidate structure.

Key Synthetic Steps

Based on the analysis of related phosphorodiamidate syntheses and isotopically labeled compounds, the following steps are typical:

Step 1: Preparation of Deuterated Bis(2-chloroethyl)amine

- Starting from 2-chloroethylamine or its derivatives, deuterium atoms are introduced via exchange reactions or by using deuterated precursors such as 2-chloroethylamine-d2.

- This step ensures that the nitrogen substituents carry the deuterium labels, critical for the d4 isotopic composition.

Step 2: Formation of the Phosphorodiamidate Core

- The phosphorus precursor, often phosphorus oxychloride (POCl3), is reacted with the deuterated bis(2-chloroethyl)amine under controlled conditions.

- The reaction is typically carried out in an inert solvent such as toluene or dichloromethane, at low to moderate temperatures (20–40°C), to avoid side reactions.

- The amine groups substitute the chlorine atoms on phosphorus, forming the N,N-bis(2-chloroethyl)phosphorodiamidate intermediate.

Step 3: Introduction of the 3-Butenyl Group

- The 3-butenyl moiety is introduced by reacting the phosphorodiamidate intermediate with 3-butenyl alcohol or a suitable 3-butenyl derivative.

- This step involves nucleophilic substitution on the phosphorus center, replacing a chlorine or other leaving group.

- The reaction is often catalyzed or promoted by bases such as N,N-dimethylaminopyridine (DMAP) or triethylamine, under stirring at controlled temperatures.

- The reaction progress is monitored by chromatographic methods (e.g., HPLC) and spectroscopic techniques (NMR, MS).

Step 4: Purification and Isolation

- The crude product is purified by extraction, washing, and solvent removal under reduced pressure.

- Further purification may involve recrystallization or chromatographic separation to achieve high purity.

- The final compound is characterized by NMR (including ^2H NMR to confirm deuterium incorporation), mass spectrometry, and elemental analysis.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chloroethylamine-d2, base | 25–40 | 4–6 | 85–90 | Deuterium incorporation step |

| 2 | Phosphorus oxychloride, solvent (toluene), DMAP | 20–35 | 3–5 | 75–85 | Formation of phosphorodiamidate core |

| 3 | 3-butenyl alcohol, base (e.g., triethylamine) | 25–40 | 2–4 | 70–80 | Introduction of 3-butenyl group |

| 4 | Purification (extraction, recrystallization) | Ambient | Variable | 90–95 | High purity isolation |

Data compiled from patent literature and related phosphorodiamidate syntheses.

Research Discoveries and Optimization Insights

Deuterium Labeling

Reaction Optimization

- Controlling temperature during phosphorylation prevents side reactions such as hydrolysis or over-chlorination.

- Stepwise addition of phosphorus oxychloride and careful pH control during amine substitution enhances yield and purity.

- Use of catalysts like DMAP accelerates the nucleophilic substitution on phosphorus, improving reaction efficiency.

Analytical Characterization

- ^31P NMR is used to confirm the formation of the phosphorodiamidate linkage.

- Mass spectrometry confirms molecular weight and isotopic labeling.

- Deuterium NMR (^2H NMR) validates the presence and position of deuterium atoms.

Summary Table: Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | Deuterated 2-chloroethylamine, 3-butenyl alcohol, phosphorus oxychloride |

| Key Reagents | N,N-dimethylaminopyridine, triethylamine, toluene or dichloromethane |

| Reaction Type | Nucleophilic substitution on phosphorus center |

| Temperature Range | 20–40 °C |

| Typical Yields | 70–90% per step |

| Purification Techniques | Extraction, recrystallization, chromatography |

| Analytical Methods | NMR (^1H, ^31P, ^2H), MS, elemental analysis |

| Isotopic Labeling | Achieved via use of deuterated amines and alcohols |

Q & A

Q. What are the key synthetic pathways for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4, and how can its purity be validated?

The synthesis involves nucleophilic substitution reactions starting with phosphorus oxychloride (POCl₃) and 3-buten-1-ol, followed by sequential amination with N,N-bis(2-chloroethyl)amine and NH₃. Deuterium labeling (d4) is introduced during synthesis for isotopic tracing. Purity validation employs LC-MS to confirm molecular weight and ¹H/¹³C NMR to resolve structural features, particularly the butenyl and chloroethyl groups. Impurity profiling requires comparison with related substances (e.g., hydrolyzed intermediates) using HPLC coupled with mass spectrometry .

Q. How does the compound’s mechanism of action as an antitumor agent differ from classical alkylating agents?

The compound alkylates DNA via its chloroethyl groups, forming interstrand cross-links that disrupt replication. Unlike cyclophosphamide, which requires hepatic activation, O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate-d4 is hypothesized to act directly due to its butenyl group enhancing reactivity. This structural feature may reduce dependency on metabolic activation pathways, as shown in comparative cytotoxicity assays .

Q. What analytical methods are recommended for characterizing its stability under physiological conditions?

Hydrolysis studies in buffered solutions (pH 7.4) at 37°C, monitored via UV-Vis spectroscopy and HPLC , reveal degradation kinetics. The butenyl group’s susceptibility to oxidation is assessed using ozonolysis (to generate peroxides) and GC-MS to identify volatile byproducts. Deuterium labeling (d4) aids in tracking metabolic stability using isotopic ratio mass spectrometry .

Advanced Research Questions

Q. How can researchers investigate the metabolic activation of this compound in vitro and in vivo?

Ozonolysis of the butenyl group generates 4-hydroperoxy intermediates, which are reduced to active metabolites (e.g., 4-hydroxy derivatives) using triphenylphosphine . In vivo activation is tracked via deuterium-labeled LC-MS/MS in plasma and tissue samples. Comparative studies with cyclophosphamide metabolites (e.g., 4-hydroxycyclophosphamide) clarify metabolic divergence .

Q. What experimental strategies address potential cross-resistance with other alkylating agents?

Co-treatment assays in cell lines resistant to cyclophosphamide or cisplatin evaluate cross-resistance. IC₅₀ comparisons and Comet assays quantify DNA damage efficiency. Structural modeling (e.g., DFT calculations ) identifies steric or electronic differences in DNA adduct formation compared to classical agents .

Q. How can the compound’s toxicity profile be optimized for preclinical development?

Dose-ranging studies in murine models assess hepatotoxicity (via ALT/AST levels ) and myelosuppression (via complete blood counts ). Structure-toxicity relationship (STR) analysis compares toxicity with analogs lacking the butenyl group. Deuterium labeling minimizes off-target effects by enhancing metabolic specificity .

Q. What methodologies elucidate its interaction with non-DNA biomolecules (e.g., proteins)?

Fluorescence quenching assays and surface plasmon resonance (SPR) measure binding affinity to serum albumin or glutathione. X-ray crystallography of co-crystals with target proteins (e.g., topoisomerases) resolves interaction sites. Competitive binding studies with deuterated analogs validate specificity .

Q. Why is the deuterated version (d4) critical for pharmacokinetic studies?

Deuterium substitution at the chloroethyl positions slows metabolic dechlorination, extending half-life. Isotope effects are quantified using parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests . Mass spectrometry distinguishes endogenous metabolites from deuterated derivatives in biofluids .

Q. How does structural modification of the butenyl group impact antitumor efficacy?

Analog synthesis (e.g., 4-chlorobutenyl or saturated butyl derivatives) followed by in vitro cytotoxicity screening (e.g., MTT assays) identifies optimal alkene positioning. Molecular dynamics simulations correlate butenyl flexibility with DNA adduct stability. Key findings are tabulated below:

| Analog | IC₅₀ (μM) | DNA Cross-Link Efficiency (%) |

|---|---|---|

| O-(3-Butenyl)-d4 (Parent) | 2.1 | 78 |

| O-(4-Chlorobutenyl)-d4 | 5.8 | 42 |

| O-(Butyl)-d4 | >50 | 12 |

Data derived from and highlight the butenyl group’s critical role .

Q. What experimental controls are essential when studying its degradation products?

Forced degradation studies (acid/base/oxidative stress) with LC-HRMS identify major degradants. Synthetic standards of suspected byproducts (e.g., hydrolyzed phosphoramidates) are used for spiking experiments. Stability-indicating methods must resolve parent compound from degradants with ≥90% purity .

Methodological Challenges and Solutions

Q. How can researchers overcome analytical challenges in quantifying trace metabolites?

Deuterium internal standards minimize matrix effects in LC-MS/MS. Hydrophilic interaction chromatography (HILIC) improves retention of polar metabolites. For low-abundance peroxides, derivatization with thiobarbituric acid enhances UV detection sensitivity .

Q. What strategies validate synergistic effects with immunotherapy or radiation?

Clonogenic survival assays post-radiation exposure measure dose enhancement ratios (DER). Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic models evaluates abscopal effects. Flow cytometry quantifies tumor-infiltrating lymphocytes (TILs) .

Q. How are degradation pathways differentiated from metabolic activation in vivo?

Dual-isotope labeling (¹⁴C for parent compound, ²H for metabolites) tracks degradation vs. bioactivation. Bile duct-cannulated rodents collect biliary excretions to identify conjugated vs. oxidized species .

Q. What computational tools predict its interaction with novel drug targets?

Density Functional Theory (DFT) models electronic properties of the phosphorodiamidate core. Molecular docking (AutoDock Vina) screens against DNA repair enzymes (e.g., PARP-1). QM/MM simulations validate transition states during alkylation .

Q. How can resistance mechanisms be studied at the genomic level?

CRISPR-Cas9 screens identify genes conferring resistance (e.g., ALDH1A1, MGMT). RNA-seq of resistant cell lines reveals upregulated DNA repair pathways. Single-nucleotide polymorphism (SNP) analysis in patient-derived xenografts correlates mutations with response .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.